![molecular formula C25H27N3O2S B3015751 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide CAS No. 478077-18-8](/img/structure/B3015751.png)

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

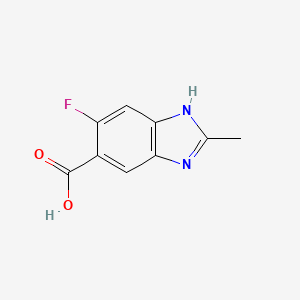

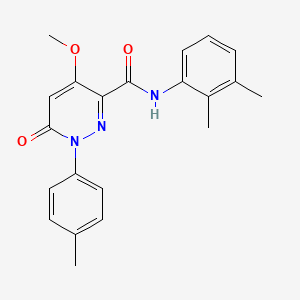

The compound is a complex organic molecule that contains two pyrrole rings. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . The presence of the benzyl and benzenesulfonamide groups suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a benzenesulfonamide group, which consists of a benzene ring bonded to a sulfonamide group (-SO2NH2), and a benzyl group (C6H5CH2-) attached to a pyrrole ring . The exact structure would depend on the positions of these groups on the pyrrole rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole rings, which are aromatic and thus relatively stable but can participate in electrophilic substitution reactions . The benzenesulfonamide and benzyl groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the groups present in the compound. For example, the presence of the polar sulfonamide group could enhance the compound’s water solubility, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Synthesis Techniques : This compound is synthesized through specific reaction sequences involving intermediates like N-Benzyl-4-piperidone and 4-bromo-1-((4-chlorobenzyl)oxy)-2-(bromomethyl)benzene. These processes are key in developing novel compounds for drug development (Cheng De-ju, 2015).

Regioselectivity in Reactions : The compound exhibits distinct regioselectivity when reacting with 1H-pyrrole and 1-methyl-1H-pyrrole, indicating potential for targeted synthesis in pharmaceutical applications (I. Rozentsveig et al., 2008).

Biological and Chemical Properties

DNA Binding and Anticancer Activity : Certain derivatives have shown potential in binding to calf thymus DNA and demonstrating antiproliferative activity in cancer cell models, indicating possible applications in cancer therapy (M. González-Álvarez et al., 2013).

Antibacterial and Lipoxygenase Inhibition : Some sulfonamide derivatives containing the benzodioxin ring have shown notable antibacterial properties and inhibitory effects on lipoxygenase, suggesting potential as therapeutic agents for inflammatory diseases (M. Abbasi et al., 2017).

Molecular-Electronic Structure and Kinetics : Sterically hindered isomeric forms of the compound have been studied for their molecular-electronic structure and reaction kinetics, which are crucial for understanding its reactivity and potential applications in synthesis (L. Rublova et al., 2017).

Photodynamic Therapy in Cancer Treatment : Derivatives of the compound have shown promising properties as photosensitizers in photodynamic therapy for cancer treatment, with high singlet oxygen quantum yields (M. Pişkin et al., 2020).

Synthesis and Crystallographic Characterization : N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related compound, has been synthesized and characterized, showcasing the compound's versatility in chemical synthesis and potential in various applications (Brock A. Stenfors & F. Ngassa, 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response pathway, acting as a sensor for genotoxic stresses such as ionizing radiation, ultraviolet light, or DNA replication stalling .

Mode of Action

The compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By binding to this protein, it prevents the activation of the ATR-dependent checkpoint signaling pathway, thereby inhibiting the response to DNA damage .

Biochemical Pathways

The inhibition of the ATR protein affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage, maintaining genomic stability, and preventing the propagation of damaged cells . By inhibiting ATR, the compound disrupts these processes, potentially leading to cell death .

Result of Action

The inhibition of the ATR protein and disruption of the DNA damage response pathway can lead to cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .

Propiedades

IUPAC Name |

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S/c1-19-11-13-23(14-12-19)31(29,30)26-17-24-20(2)21(3)28(18-22-9-5-4-6-10-22)25(24)27-15-7-8-16-27/h4-16,26H,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTXZUYQFTVQLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N(C(=C2C)C)CC3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B3015669.png)

![2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B3015673.png)

![2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B3015675.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B3015677.png)

![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3015680.png)

![8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015686.png)